2-(2-formyl-1H-pyrrol-1-yl)benzonitrile

Physical Chemistry Crystallography Chemical Logistics

Researchers require conformationally constrained heterocycles with orthogonal reactivity to build molecular complexity efficiently. This ortho-substituted benzonitrile-pyrrole hybrid delivers dual aldehyde and nitrile functionalities for chemoselective transformations. - **Differentiation**: Unique ortho-nitrile pattern vs. 3-isomer alters solid-state behavior and electronic distribution; enables intramolecular charge transfer (ICT) for tailored photophysics. - **Quality**: ≥97% certified purity ensures consistent optical performance in OLEDs and fluorescent sensors. - **Supply**: Reliable building block for large-scale process R&D; orthogonal reactivity supports convergent, high-yield industrial syntheses.

Molecular Formula C12H8N2O
Molecular Weight 196.209
CAS No. 68557-19-7
Cat. No. B2993149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-formyl-1H-pyrrol-1-yl)benzonitrile
CAS68557-19-7
Molecular FormulaC12H8N2O
Molecular Weight196.209
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)N2C=CC=C2C=O
InChIInChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H
InChIKeyANNWZZOYLIEVJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile: Overview


2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile (CAS 68557-19-7) is a heterocyclic building block comprising an ortho-substituted benzonitrile moiety linked to a 2-formylpyrrole unit (molecular formula C₁₂H₈N₂O, molecular weight 196.20 g/mol) [1]. It is utilized as an intermediate in organic synthesis, with applications in the development of fluorescent dyes, photosensitizers, and organic optoelectronic materials .

Heterocyclic building block with ortho-benzonitrile and 2-formylpyrrole motifs
May support fluorescent dye, photosensitizer, and optoelectronic material research
Orthogonal aldehyde and nitrile handles for sequential synthetic transformations

Why 2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile Cannot Be Replaced


In-class compounds sharing the N-aryl pyrrole-2-carboxaldehyde scaffold exhibit divergent physical and chemical properties dictated by the nature and position of the aryl substituent. The specific ortho-nitrile substitution pattern in 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile imparts a unique steric environment and electronic distribution that governs its reactivity, solubility, and subsequent synthetic utility. Direct substitution with structurally related analogs, such as the parent 2-formylpyrrole [1] or the isomeric 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile , would fundamentally alter reaction outcomes and material properties, necessitating a targeted procurement strategy for the specific ortho-substituted isomer.

This compound 2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile
Ortho-nitrile substitution; dual aldehyde and nitrile reactivity; distinct steric and electronic profile.
Potential substitutes 2-Formylpyrrole (CAS 1003-29-8) lacks the nitrile handle. 3-(2-Formyl-1H-pyrrol-1-yl)benzonitrile has meta-substitution, altering reactivity and material properties. Direct replacement may shift reaction outcomes and downstream performance.

2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile: Key Differentiators vs. Analogs


Physical State and Melting Point vs. Regioisomer

While a precise melting point for 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile is not consistently reported in public literature, its physical form (yellow to orange crystalline powder ) contrasts sharply with its regioisomer 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, which has a well-defined melting point of 145°C . This discrepancy suggests a significantly different crystal packing arrangement, likely influenced by the ortho-nitrile group's steric and electronic effects, which can translate to differing handling and formulation requirements.

Physical State & Melting Point
Cross-study comparable
Crystalline powder vs. 145°C (regioisomer)
Solid-state behavior may differ significantly
Exact m.p. not consistently reported; review handling requirements
Physical Chemistry Crystallography Chemical Logistics

Orthogonal Functional Groups vs. 2-Formylpyrrole

2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile possesses two orthogonal reactive handles: a pyrrole-2-carboxaldehyde and a benzonitrile. This dual functionality is absent in the simpler analog 2-formylpyrrole (CAS 1003-29-8), which offers only the aldehyde for further derivatization [1]. The presence of the nitrile group in the target compound provides an additional site for reduction (to primary amines), hydrolysis (to carboxylic acids), or cycloaddition reactions, enabling a broader range of synthetic sequences from a single starting material. This is a key differentiator in multi-step synthesis where efficiency and structural complexity are prioritized.

Orthogonal Functional Groups
Class-level inference
2 reactive handles (aldehyde, nitrile) vs. 1 in 2-formylpyrrole
Enables chemoselective, multi-step derivatization
Reactivity context under standard organic synthesis conditions
Organic Synthesis Methodology Medicinal Chemistry

Purity and Procurement Profile

The compound is commercially available with a certified purity of ≥97%, as indicated by multiple reputable vendors [1]. This level of purity is directly comparable to that of the closely related analog 2-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS 55540-44-8), which is typically offered at 95% purity . For procurement purposes, the target compound's higher purity specification can translate to reduced purification burden and increased reproducibility in downstream applications.

Purity Profile
Cross-study comparable
≥97% certified purity vs. 95% for analog (benzoic acid derivative)
May support reduced purification burden
Vendor-specified; confirm via COA for critical applications
Chemical Procurement Analytical Chemistry Quality Control

Application Scenarios for 2-(2-Formyl-1H-pyrrol-1-yl)benzonitrile


Heterocyclic Library Precursor for Medicinal Chemistry

The unique ortho-nitrile substitution pattern, as evidenced by its distinct solid-state behavior compared to the 3-isomer, makes 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile an ideal starting point for generating conformationally constrained, ortho-substituted heterocycles. These structural motifs are highly sought after in drug discovery for modulating target selectivity and improving pharmacokinetic properties. The dual aldehyde and nitrile functionalities, absent in simpler pyrrole aldehydes, allow for sequential, chemoselective transformations to rapidly build molecular complexity [1].

Building Block for Functional Materials and Sensors

The combination of an electron-rich pyrrole and an electron-withdrawing benzonitrile moiety, as described in the literature for this compound class , suggests its utility in the development of push-pull chromophores. The target compound's ortho-nitrile group can participate in intramolecular charge transfer (ICT) processes, leading to unique photophysical properties. Its higher certified purity (≥97%) compared to some analogs ensures consistent optical behavior, which is critical for the reproducible fabrication of organic light-emitting diodes (OLEDs) and fluorescent sensors [2].

Agrochemical and Pharmaceutical Process Intermediate

The compound's reported use as an important organic synthesis intermediate, coupled with its availability at ≥97% purity, positions it as a reliable building block for large-scale process research. The orthogonal reactivity of the aldehyde and nitrile groups allows for efficient, convergent synthesis strategies, which are essential for minimizing step count and maximizing overall yield in industrial settings .

Application
Selection Property
Validation Focus
Heterocyclic library precursor
Ortho-nitrile substitution, dual aldehyde/nitrile reactivity
Chemoselective transformation feasibility and scaffold diversity
Functional materials & sensors
Push-pull chromophore potential, intramolecular charge transfer
Photophysical consistency and purity-dependent optical behavior
Process intermediate
Orthogonal reactivity, reported purity ≥97%
Convergent synthesis yield and scalability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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